Enhanced Lipophilicity and Reduced Polar Surface Area
The target compound exhibits a computed LogP of 5.0611 and a PSA of 68.54 Ų [1]. Compared to the unsubstituted analog 2-(phenylsulfonyl)aniline [2], the addition of the 4-tert-butyl group on the phenyl sulfonyl ring substantially increases lipophilicity and reduces PSA, which can enhance membrane permeability in biological systems. For reference, a structurally related compound, 4-tert-butylbenzenesulfonyl chloride, has a LogP of 3.99240 [3], highlighting the influence of the aniline core on the overall partition coefficient. Furthermore, substitution with a chloro group introduces different electronic perturbations that influence absorption spectra, underscoring the distinct physicochemical signature of the tert-butyl derivative .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 5.0611; PSA = 68.54 Ų |
| Comparator Or Baseline | 2-(phenylsulfonyl)aniline (unsubstituted analog); 4-tert-butylbenzenesulfonyl chloride (related compound); 3-(3-Chlorobenzenesulfonyl)aniline (chloro analog) |
| Quantified Difference | LogP increased by an estimated 1.07-1.5 units relative to 4-tert-butylbenzenesulfonyl chloride; PSA reduced relative to polar substituents. |
| Conditions | Computed values (in silico). |
Why This Matters
Higher LogP and lower PSA correlate with improved passive membrane permeability, making this compound a more suitable candidate for cell-based assays or in vivo studies where cellular uptake is critical, compared to more polar sulfonylaniline analogs.
- [1] Chem960. 61174-42-3 (Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-). LogP and PSA. View Source
- [2] ContaminantDB. 2-(Phenylsulfonyl)aniline. Class Description. View Source
- [3] Chem960. 15084-51-2 (4-tert-Butylbenzenesulfonyl chloride). LogP. View Source
